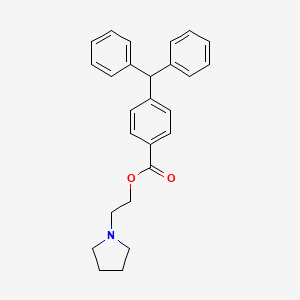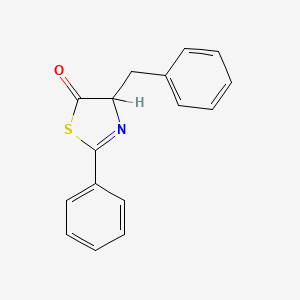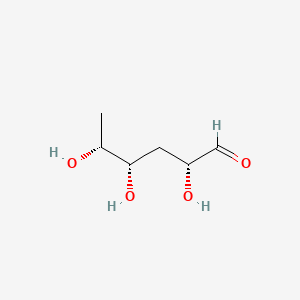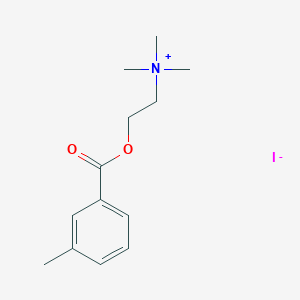
m-Tolylurée
Vue d'ensemble
Description
M-Tolylurea, also known as M-Tolylurea, is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
The exact mass of the compound m-Tolylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2177. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality m-Tolylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-Tolylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition des biofilms buccaux
La m-Tolylurée a été identifiée comme un puissant inhibiteur des biofilms buccaux multispécifiques. Elle perturbe le système de communication connu sous le nom de quorum sensing chez les bactéries comme Streptococcus mutans, qui est crucial pour la formation et la virulence des biofilms. Cette propriété de la this compound peut être utilisée pour prévenir les caries dentaires et la parodontite, car elle inhibe la croissance des biofilms sans effet bactéricide, préservant ainsi l'équilibre de la microflore buccale .
Agent anti-quorum sensing
La this compound présente la capacité d'inhiber la voie ComDE chez les bactéries, qui fait partie du mécanisme de quorum sensing. Cette voie est responsable de la régulation des facteurs de virulence d'une manière dépendante de la densité cellulaire. En ciblant ce système, la this compound peut réduire la pathogénicité des bactéries, ce qui en fait un outil précieux pour contrôler les infections bactériennes qui dépendent du quorum sensing pour la progression de la maladie .
Effet cariostatique avec le fluor
Des recherches ont montré que la this compound, en combinaison avec le fluor, peut avoir un effet cariostatique. Cela signifie qu'elle peut contribuer à prévenir la déminéralisation de l'émail et le développement des caries dentaires. La this compound améliore les propriétés anti-biofilm du fluor, ce qui pourrait conduire à des produits de soins dentaires améliorés, plus efficaces pour prévenir la carie dentaire .
Propriétés anti-inflammatoires
La this compound a démontré des propriétés anti-inflammatoires chez les modèles animaux. On a observé qu'elle réduisait les marqueurs inflammatoires dans le sang et les échantillons de foie de rongeurs. Cela suggère que la this compound pourrait être utilisée comme un agent anti-inflammatoire, pouvant être bénéfique pour les conditions où l'inflammation est une préoccupation majeure .
Amélioration de l'effet anti-quorum bactérien
L'encapsulation de la this compound à l'aide de biopolymères comme la chitine a été explorée pour améliorer ses effets anti-quorum sensing contre l'agent pathogène de la carie dentaire Streptococcus mutans. Cette approche pourrait conduire au développement de nouveaux produits de soins dentaires qui combattent efficacement les caries en ciblant les systèmes de communication bactériens .
Recherche en dysbiose microbienne
La this compound est utilisée dans la recherche pour étudier la dysbiose microbienne, qui est un déséquilibre dans les communautés microbiennes pouvant conduire à des maladies. En comprenant comment la this compound affecte les biofilms et la communication bactérienne, les chercheurs peuvent acquérir des connaissances sur les mécanismes de la dysbiose et développer des stratégies pour rétablir l'équilibre dans les communautés microbiennes .
Mécanisme D'action
Target of Action
m-Tolylurea, also known as 1,3-di-m-tolyl-urea (DMTU), primarily targets bacterial communication systems, specifically the quorum sensing (QS) system . QS is a cell-to-cell communication mechanism that bacteria use to coordinate group behaviors. In the context of oral biofilms, DMTU has been shown to inhibit the QS system of Streptococcus mutans, a key bacterium involved in dental caries .
Mode of Action
DMTU interacts with its targets by inhibiting the QS system, thereby disrupting the formation of biofilms . Biofilms are structured communities of bacteria enclosed in a self-produced polymeric matrix, adhering to each other or to surfaces. By inhibiting QS, DMTU prevents S. mutans from forming these protective structures, making the bacteria more susceptible to antimicrobial agents .
Biochemical Pathways
The QS system in S. mutans involves the ComDE two-component signal transduction system (TCSTS), which regulates the expression of virulence factors in a cell density-dependent manner . DMTU’s inhibition of this system leads to a significant downregulation of biofilm and virulence-related genes in Porphyromonas gingivalis, another bacterium found in oral biofilms .
Pharmacokinetics
It has been shown that dmtu can inhibit and disrupt multispecies biofilms without bactericidal effects , suggesting that it may have good bioavailability in the oral environment.
Result of Action
The inhibition of QS and subsequent disruption of biofilm formation by DMTU leads to a decrease in the virulence of oral bacteria . This results in a reduction of dental caries, as evidenced by macroscopic observations and pathological studies .
Action Environment
The action of DMTU is influenced by the oral environment, which is characterized by a delicate balance between microbial communities and the host system . Factors such as epigenetic and genetic changes, as well as stress conditions like smoking and systemic diseases, can disrupt this balance and create dysbiosis within microbial communities . DMTU’s efficacy in inhibiting biofilm formation and reducing dental caries suggests that it can effectively function in this complex environment .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Cellular Effects
m-Tolylurea has notable effects on various types of cells and cellular processes. In bacterial cells, it inhibits the formation of biofilms by interfering with quorum sensing pathways . This disruption leads to a decrease in the expression of genes associated with biofilm formation and virulence. Additionally, m-Tolylurea has been observed to affect cellular metabolism by altering the production of metabolites involved in biofilm formation
Molecular Mechanism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-Tolylurea have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy in inhibiting biofilm formation may decrease over extended periods due to potential degradation . Long-term studies have shown that m-Tolylurea can maintain its inhibitory effects on biofilm formation for several days, but its stability and activity may be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of m-Tolylurea vary with different dosages in animal models. At lower doses, the compound effectively inhibits biofilm formation without causing significant toxicity . At higher doses, m-Tolylurea may exhibit toxic effects, including cellular damage and adverse impacts on organ function . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant biofilm inhibition, while higher concentrations may lead to diminishing returns or toxicity .
Metabolic Pathways
Transport and Distribution
Within cells and tissues, m-Tolylurea is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its inhibitory effects on biofilm formation . The distribution of m-Tolylurea within tissues may also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that modulate its localization and accumulation .
Subcellular Localization
The subcellular localization of m-Tolylurea is essential for its activity and function. The compound is directed to specific compartments or organelles within bacterial cells, where it can interact with quorum sensing receptors and other biomolecules involved in biofilm formation . Post-translational modifications and targeting signals may play a role in directing m-Tolylurea to these specific sites, ensuring its effective inhibition of biofilm formation and maintenance .
Propriétés
IUPAC Name |
(3-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQVMNIYFXZXCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075351 | |
| Record name | Urea, (3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63-99-0 | |
| Record name | N-(3-Methylphenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Tolylcarbamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Tolylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, (3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-tolylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLPHENYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV03U47557 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is m-Tolylurea metabolized in the body?
A: Research indicates that m-Tolylurea undergoes oxidation in vivo, primarily to m-ureidobenzoic acid. [] Approximately 45% of the administered m-Tolylurea converts to m-ureidobenzoic acid, with a small fraction (4%) further undergoing conjugation to form its ester glucuronide. Additionally, m-Tolylurea undergoes hydroxylation, resulting in the formation of N-(4-hydroxy-3-methylphenyl)urea. [] This metabolite is then subject to conjugation, forming ethereal sulphate (10%) and ether glucuronide (14%). A portion of m-Tolylurea is also excreted unchanged. []
Q2: What is the mechanism of action of 1,3-di-m-tolylurea (DMTU) in inhibiting biofilm formation?
A: While the exact mechanism is not fully elucidated in the provided abstracts, research suggests that DMTU, a derivative of m-Tolylurea, might exert its anti-biofilm effect by interfering with the quorum sensing system, specifically the ComDE pathway. [] This pathway plays a crucial role in the communication and coordination among bacteria within a biofilm, ultimately influencing its formation and development. Further research is needed to fully characterize the specific interactions between DMTU and the ComDE pathway components.
Q3: Can you describe the crystal structure of compounds containing m-Tolylurea?
A: Research has revealed the crystal structure of a 2:2 complex involving 1,1′-(1,2-phenylene)bis(3-m-tolylurea), a molecule containing two m-Tolylurea moieties linked by an ortho-phenylene group. [] This complex also includes tetrabutylammonium cations and either chloride or bromide anions. Notably, each halide anion engages in four N—H⋯X (X = Cl or Br) interactions with two urea receptor sites from different bis-urea molecules. [] This arrangement, facilitated by a crystallographic inversion center, leads to the formation of the 2:2 complex.
Q4: Are there any known applications of m-Tolylurea or its derivatives in preventing dental caries?
A: Research suggests that 1,3-di-m-tolylurea (DMTU), a derivative of m-Tolylurea, exhibits promising anti-caries effects. [] In vivo studies using a Wistar rat model demonstrated that DMTU effectively inhibited the development of dental caries, particularly by suppressing the growth of Streptococcus mutans, a key bacterium implicated in caries formation. [] Furthermore, DMTU enhanced the cariostatic properties of fluoride, suggesting a potential synergistic effect. [] These findings highlight the potential of DMTU as a therapeutic agent for preventing dental caries, either alone or in combination with fluoride.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

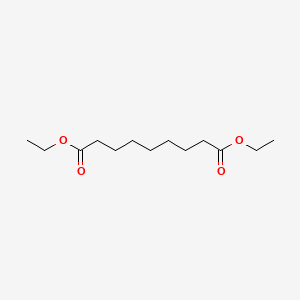

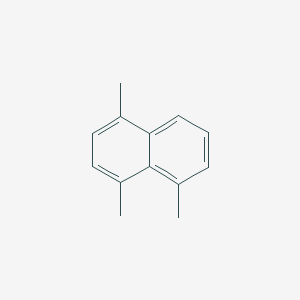
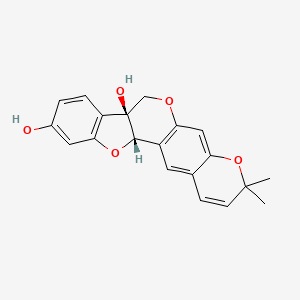
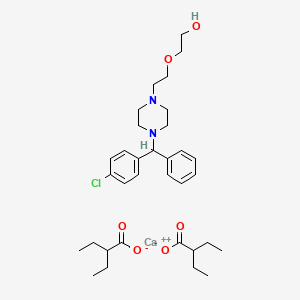

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[(4-azidophenoxy)-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1215432.png)

